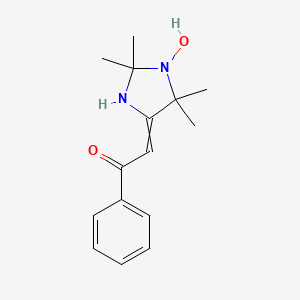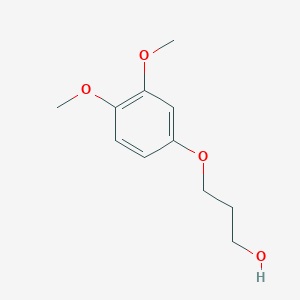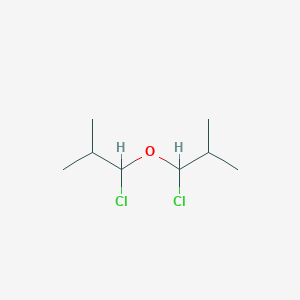
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is an organic compound with the molecular formula C7H14Cl2O. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with an appropriate chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical reactions, such as oxidation and cleavage.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but lacking the ether group.
1-Chloro-2-methyl-1-propene: An alkene with a similar carbon skeleton but different functional groups.
2-Chloro-2-methylpropane: Another chlorinated alkane with a different substitution pattern.
Uniqueness
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
760-92-9 |
|---|---|
Fórmula molecular |
C8H16Cl2O |
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
1-chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2O/c1-5(2)7(9)11-8(10)6(3)4/h5-8H,1-4H3 |
Clave InChI |
FWMVOIHRYTZASN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OC(C(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


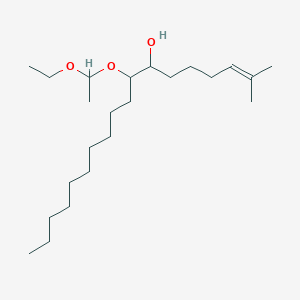
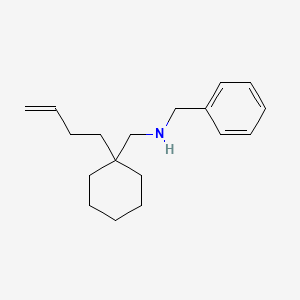

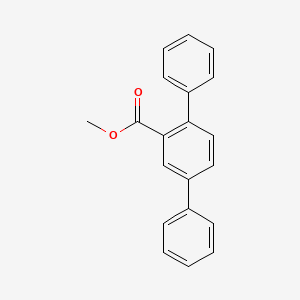
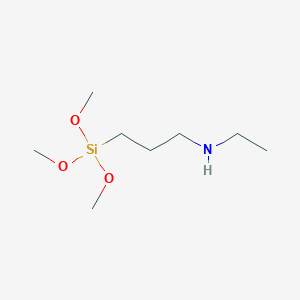
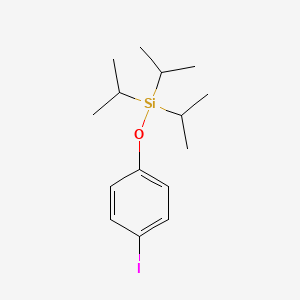

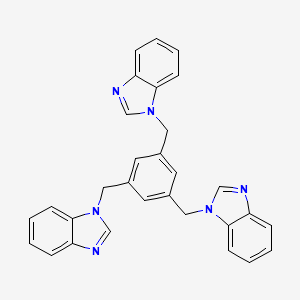

![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
